[(E)-(4-Methoxyphenyl)methylidene]cyanamide
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Overview
Description
Cyanamide,[(4-methoxyphenyl)methylene]-(9ci) is an organic compound that features a nitrile group attached to an amino group. This compound is part of the cyanamide family, which is known for its versatility in various chemical applications. It is widely used in the synthesis of pharmaceuticals, herbicides, and other industrial chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cyanamide,[(4-methoxyphenyl)methylene]-(9ci) can be achieved through several synthetic routes. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of cyanamide compounds often involves the hydrolysis of calcium cyanamide, which is prepared from calcium carbide via the Frank-Caro process . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Cyanamide,[(4-methoxyphenyl)methylene]-(9ci) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-chlorosuccinimide and Zn(CN)₂.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with cyanogen bromide under mild conditions.
Common Reagents and Conditions
Common reagents used in the reactions of cyanamide,[(4-methoxyphenyl)methylene]-(9ci) include N-chlorosuccinimide, Zn(CN)₂, and cyanogen bromide . Reaction conditions vary depending on the desired product, but mild conditions are often sufficient for substitution reactions .
Major Products
The major products formed from these reactions include various substituted cyanamides and heterocyclic compounds .
Scientific Research Applications
Cyanamide,[(4-methoxyphenyl)methylene]-(9ci) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cyanamide,[(4-methoxyphenyl)methylene]-(9ci) involves its interaction with molecular targets such as cathepsin K and carbonic anhydrase 2 . These interactions lead to various biochemical effects, including inhibition of enzyme activity. The compound’s nitrile group plays a crucial role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cyanamide,[(4-methoxyphenyl)methylene]-(9ci) include:
Calcium cyanamide: Used as a fertilizer and nitrification inhibitor.
Cyanoacetamides: Utilized in the synthesis of heterocyclic compounds and as intermediates in organic synthesis.
Cyanoacetohydrazides: Employed in the synthesis of various heterocyclic compounds.
Uniqueness
Cyanamide,[(4-methoxyphenyl)methylene]-(9ci) is unique due to its dual functionality, featuring both a nucleophilic amino group and an electrophilic nitrile group . This duality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Properties
CAS No. |
61852-05-9 |
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Molecular Formula |
C9H8N2O |
Molecular Weight |
160.17 g/mol |
IUPAC Name |
(4-methoxyphenyl)methylidenecyanamide |
InChI |
InChI=1S/C9H8N2O/c1-12-9-4-2-8(3-5-9)6-11-7-10/h2-6H,1H3 |
InChI Key |
IKFAGLQWEBCJFN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC#N |
Origin of Product |
United States |
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